
3-Fluoro-4-methylthiophenol
Overview
Description
3-Fluoro-4-methylthiophenol: is an organofluorine compound with the molecular formula C7H7FS. It is a derivative of thiophenol, where the hydrogen atom on the benzene ring is substituted by a fluorine atom at the third position and a methyl group at the fourth position.
Mechanism of Action
Target of Action
It’s known that drugs generally exert their effects by binding to receptors, which are cellular components that produce cellular action . For instance, a related compound, 4-methylthiophenol, has been detected using a fluorescent probe, indicating potential interactions with cellular components .
Mode of Action
The interaction of drugs with their targets often results in changes in cellular processes . The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics studies how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion .
Result of Action
The related compound 4-methylthiophenol has been detected using a fluorescent probe, suggesting it may interact with cellular components and potentially influence cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the related compound 4-methylthiophenol has been detected in environmental samples, indicating its potential environmental stability and impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylthiophenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-(methylthio)benzenamine with sulfuric acid and sodium nitrite in tetrahydrofuran and water at low temperatures. This is followed by the addition of copper(I) oxide and copper(II) nitrate to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 3-Fluoro-4-methylthiophenol. For example, derivatives of this compound have been evaluated for their biological activity against various cancer cell lines. A study conducted by the National Cancer Institute demonstrated that certain fluorinated compounds exhibit significant activity against leukemia and non-small cell lung cancer cell lines .
Case Study: Anticancer Evaluation
A series of fluorinated compounds were tested at a concentration of against 60 human cancer cell lines, showing promising results in terms of growth inhibition. The data from this study suggests that incorporating fluorinated moieties can enhance the pharmacological profiles of anticancer agents.
Material Science
Applications in Photocatalysis
This compound has been explored for its role in photocatalytic processes. Its ability to absorb light and facilitate chemical reactions makes it a candidate for use in developing advanced materials for energy conversion and storage .
Table: Photocatalytic Properties
Property | Value |
---|---|
Absorption Wavelength | UV-Vis range |
Catalytic Efficiency | High |
Stability | Moderate |
Comparison with Similar Compounds
3-Fluorothiophenol: Lacks the methyl group, resulting in different reactivity and applications.
4-Methylthiophenol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
3-Methylthiophenol: Similar structure but without the fluorine atom, leading to different chemical behavior.
Uniqueness: 3-Fluoro-4-methylthiophenol is unique due to the presence of both the fluorine and methyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various applications where specific reactivity and selectivity are required .
Biological Activity
3-Fluoro-4-methylthiophenol (C7H7FS) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiol functional group attached to a thiophene ring. Its molecular weight is approximately 158.19 g/mol. The unique structural features impart specific reactivity and biological properties to the compound.
Property | Value |
---|---|
Molecular Formula | C7H7FS |
Molecular Weight | 158.19 g/mol |
Functional Groups | Fluorine, Methyl, Thiol |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of 4-fluoro-3-bromotoluene with sodium methyl mercaptide, which highlights the compound's potential as a building block in organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain thiophenol derivatives possess antibacterial properties against various pathogens, including Escherichia coli and Candida albicans. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .
Anticancer Activity
Preliminary investigations into the anticancer properties of thiophenol derivatives have yielded promising results. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The presence of fluorine in these compounds often enhances their biological activity by improving binding affinity to target proteins .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance lipophilicity and improve the compound's ability to penetrate cellular membranes, while the thiol group may participate in redox reactions or form disulfide bonds with proteins .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial properties of various thiophenol derivatives, finding that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) against B. mycoides and E. coli. This suggests that this compound may also possess antimicrobial properties worth exploring further .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines indicated that certain derivatives showed IC50 values lower than standard chemotherapy agents like Doxorubicin. This highlights the potential for developing new anticancer agents based on the structure of this compound .
Properties
IUPAC Name |
3-fluoro-4-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIOVTBTQHQXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374620 | |
Record name | 3-Fluoro-4-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64359-35-9 | |
Record name | 3-Fluoro-4-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64359-35-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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